![molecular formula C22H16BrN5O B2511124 3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 339026-14-1](/img/structure/B2511124.png)
3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine" is a derivative of the triazoloquinazolinone family, which has been extensively studied for its potential pharmacological properties, particularly as H1-antihistaminic agents. The structure of this compound suggests that it may possess similar biological activities as its analogs, which have shown significant protection against histamine-induced bronchospasm in guinea pigs with minimal sedative effects .
Synthesis Analysis
The synthesis of triazoloquinazolinone derivatives typically involves the cyclization of hydrazinoquinazolinone with various one-carbon donors. For instance, the starting materials such as 2-hydrazino-3-arylquinazolin-4(3H)-ones are synthesized from corresponding anilines through innovative routes . The final cyclization step often employs reagents like bromine/acetic acid to form the triazolo ring . Although the specific synthesis of "3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine" is not detailed in the provided papers, it is likely to follow a similar synthetic pathway.
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives has been elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide insights into the conformational stability and electronic properties of the molecules, which are crucial for understanding their interaction with biological targets. The presence of substituents like bromophenyl and methoxyphenyl groups in the compound of interest may influence its binding affinity and selectivity towards H1 receptors.
Chemical Reactions Analysis
The triazoloquinazolinone core can undergo further chemical transformations, such as reactions with cyclic amines or alkoxy derivatives, to yield a variety of functionalized compounds . These reactions can be utilized to modify the pharmacological profile of the compounds, enhancing their efficacy or reducing unwanted side effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The substituents on the aromatic rings can affect the electron distribution and, consequently, the reactivity of the compound. The physicochemical properties are essential for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics .
Applications De Recherche Scientifique
Synthesis and H1-Antihistaminic Activity Research has shown that various derivatives of triazolo[4,3-c]quinazolin-5-amine, such as 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolines, are synthesized and evaluated for their H1-antihistaminic activity. One of the studies found that compounds like 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation compared to the reference standard chlorpheniramine maleate (Alagarsamy et al., 2008).
Anticancer Activity A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas, have been designed and synthesized with structural attributes essential for anticancer activity. Certain derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (B. N. Reddy et al., 2015).
Antimicrobial and Nematicidal Evaluation Novel 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones have been synthesized and evaluated for their antimicrobial and nematicidal properties. Many of these derivatives showed significant activity against various Gram-positive, Gram-negative bacteria, and fungal strains, as well as nematodes, highlighting their potential as antimicrobial and nematicidal agents (C. Sanjeeva Reddy et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O/c1-29-17-12-10-16(11-13-17)24-22-25-19-5-3-2-4-18(19)21-27-26-20(28(21)22)14-6-8-15(23)9-7-14/h2-13H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTJVMPBCUXLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2511042.png)
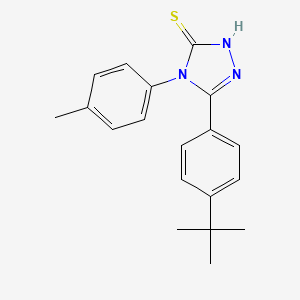
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2511044.png)
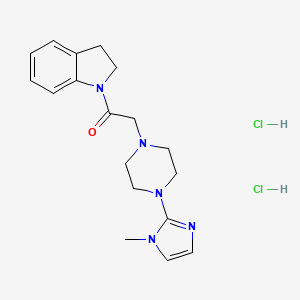
![1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B2511048.png)
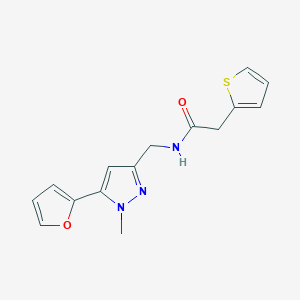
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511051.png)
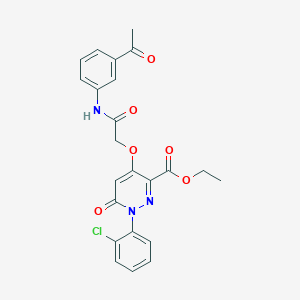
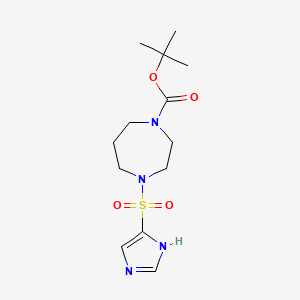
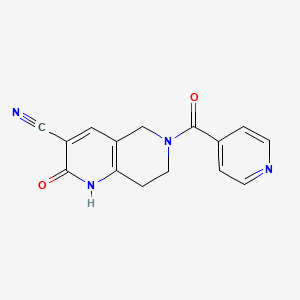
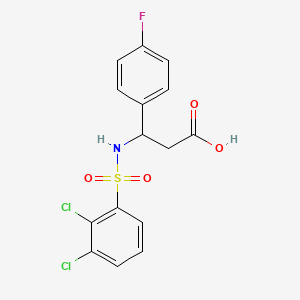
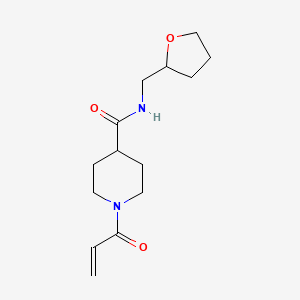
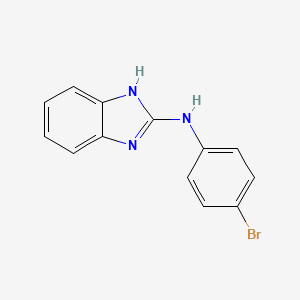
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2511064.png)